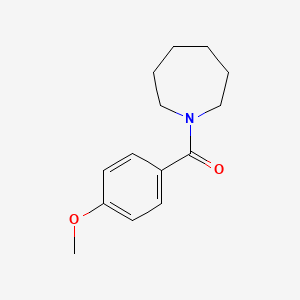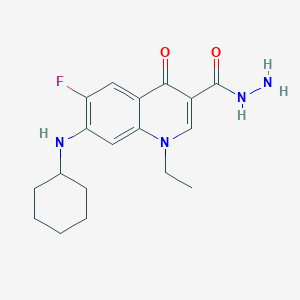![molecular formula C19H27N3O2 B5514221 3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. The compound "3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide" is expected to exhibit interesting chemical and physical properties due to its unique structure combining a pyrazole ring with a benzamide moiety.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multistep reactions, starting from simple precursors such as benzamides and pyrazoles. For instance, pyrazole derivatives can be synthesized through reactions involving benzoyl chlorides with various hydroxylamines or amidation of protected amines followed by Suzuki cross-coupling reactions (Korkusuz & Yıldırım, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including their X-ray crystallography, reveals important features such as dihedral angles and conformational aspects critical for understanding their chemical behavior and interaction potentials. For example, studies on similar compounds have utilized X-ray crystallography to elucidate their crystal and molecular structures, stabilizing interactions, and conformational details (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is useful for introducing diverse substituents into the pyrazole ring, enhancing the compound's chemical properties and potential applications. Such reactions are pivotal for generating compounds with targeted biological activities (Ahmad et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Potential Antiviral Applications
A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus (subtype H5N1) activity, highlighting the potential of such structures in developing antiviral agents (Hebishy et al., 2020).
Material Science and Polymer Chemistry
Research into polyamides and polyimides containing pyrazoline moieties has shown that these compounds can be crosslinked into heat-resistant resins, demonstrating their utility in creating new materials with desirable thermal properties (Mikroyannidis, 1997).
Antimicrobial Activity
Another study synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating antimicrobial activity against various bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (Aytemi̇r et al., 2003).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylpyrazol-3-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-16(17-10-12-20-22(17)4)21-18(23)15-8-6-7-14(13-15)9-11-19(2,3)24/h6-8,10,12-13,16,24H,5,9,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYFQVBPIOTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)
![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)
![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)


![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
